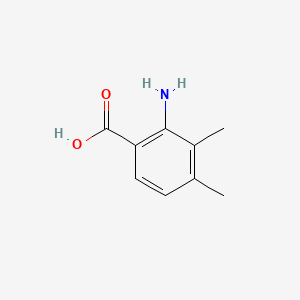

2-Amino-3,4-dimethylbenzoic acid

Beschreibung

Contextualization within Benzoic Acid Derivatives Research

2-Amino-3,4-dimethylbenzoic acid is a derivative of benzoic acid, a class of compounds characterized by a benzene (B151609) ring attached to a carboxyl group. More specifically, it belongs to the family of aminobenzoic acids, which are bifunctional molecules containing both an amino (-NH2) and a carboxyl (-COOH) group. mdpi.com This dual functionality makes them highly versatile "building blocks" in the pharmaceutical and chemical industries. researchgate.net The amino and carboxyl groups can undergo various chemical reactions, allowing for their incorporation into larger, more complex molecular scaffolds. mdpi.comresearchgate.net

Aminobenzoic acids and their derivatives have been the subject of extensive study due to a wide array of observed biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. researchgate.net The specific positioning of the amino and methyl groups on the benzene ring of this compound influences its chemical reactivity and physical properties, distinguishing it from its isomers and other related compounds. It is classified as a non-heterocyclic building block and an anthranilic acid derivative. starshinechemical.com This structural uniqueness makes it a valuable intermediate for creating targeted molecules with specific functions.

Historical Perspectives on its Chemical Significance

While specific historical milestones for this compound are not extensively documented in seminal literature, its significance is understood through the broader historical development of substituted benzoic acids. The study of benzoic acid itself dates back to the 16th century, but it was the rise of synthetic organic chemistry in the 19th and 20th centuries that brought prominence to its derivatives. Chemists began to explore how adding different functional groups to the benzene ring could systematically alter a molecule's properties.

The development of methods to introduce amino and alkyl (methyl) groups onto the aromatic ring was a crucial step. These methods, such as nitration followed by reduction to form the amino group, and various alkylation techniques, allowed for the synthesis of a vast library of substituted benzoic acids. The significance of compounds like this compound emerged from this systematic exploration, as researchers sought specific intermediates for the synthesis of dyes, polymers, and, most notably, pharmaceuticals. Its value is primarily as a precursor, a vital link in a multi-step synthesis of a more complex target, rather than as an end-product itself.

Current Research Trends and Future Directions

Current research interest in this compound is highly focused on its application in medicinal chemistry. A primary example of its utility is its role as a key intermediate in the synthesis of Vadimezan (also known as ASA404). pharmaffiliates.com Vadimezan is a tumor-vascular disrupting agent designed to selectively attack the blood supply of cancerous tumors, leading to tumor regression. pharmaffiliates.com The specific structure of this compound is crucial for constructing the core of the Vadimezan molecule.

Future research directions are likely to follow two main paths. The first involves the continued use of this compound as a building block to create novel analogues of existing drugs or entirely new bioactive compounds. Researchers are exploring how minor modifications to complex molecules can enhance efficacy or confer new properties. For instance, studies on the related compound 2-[(2,3-dimethylphenyl)amino]benzoic acid have led to the creation of organotin complexes with significant antibacterial activity. ajol.info

The second direction may focus on more efficient and sustainable methods for producing aminobenzoic acid derivatives. mdpi.com This includes exploring biosynthetic pathways using engineered microorganisms, which could provide a greener alternative to traditional chemical synthesis. mdpi.com As the demand for complex pharmaceutical intermediates grows, optimizing the synthesis of crucial building blocks like this compound will remain a key area of research.

Physicochemical Properties

Below are the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 50419-58-4 | starshinechemical.comsynquestlabs.com |

| Molecular Formula | C₉H₁₁NO₂ | starshinechemical.comsynquestlabs.comscbt.com |

| Molecular Weight | 165.19 g/mol | starshinechemical.comscbt.com |

| Appearance | White to light yellow powder/crystal | starshinechemical.com |

Comparison of Related Benzoic Acid Derivatives

The properties of this compound can be contextualized by comparing it to its isomers and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 50419-58-4 | C₉H₁₁NO₂ | 165.19 |

| 4-Amino-2,3-dimethylbenzoic acid | 5628-44-4 | C₉H₁₁NO₂ | 165.19 |

| 2-Amino-3-methylbenzoic acid | 4389-45-1 | C₈H₉NO₂ | 151.16 |

| 3,4-Dimethylbenzoic acid | 619-04-5 | C₉H₁₀O₂ | 150.17 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOBMUYSNYMSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300317 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-58-4 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50419-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 3,4 Dimethylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. The rate and regioselectivity of this reaction on 2-Amino-3,4-dimethylbenzoic acid are determined by the cumulative effects of the amino (-NH2), carboxyl (-COOH), and two methyl (-CH3) substituents.

Substituents on a benzene ring can be broadly categorized as either activating or deactivating towards electrophilic attack. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. Furthermore, these groups direct incoming electrophiles to specific positions on the ring.

Amino Group (-NH2): This is a powerful activating group due to the ability of its lone pair of electrons to participate in resonance, increasing the electron density of the ring. It is an ortho, para-director.

Methyl Groups (-CH3): These are also activating groups, operating through an inductive effect and hyperconjugation. They are ortho, para-directors. libretexts.orgopenstax.org

Carboxyl Group (-COOH): This is a deactivating group because of its electron-withdrawing nature, which reduces the ring's electron density. It is a meta-director. wikipedia.org

In this compound, the positions open for substitution are C5 and C6. The directing effects of the substituents are as follows:

The amino group at C2 strongly directs incoming electrophiles to the para position (C5) and the ortho position (C6).

The methyl group at C3 directs to its ortho positions (C2, C4 - both blocked) and its para position (C6).

The methyl group at C4 directs to its ortho positions (C3, C5) and its para position (C1 - blocked).

The carboxyl group at C1 deactivates the ring and directs to its meta positions (C3, C5).

The combined influence of these groups, particularly the potent activating and directing effect of the amino group, makes the C5 position the most probable site for electrophilic attack. The C6 position is sterically hindered by the adjacent amino and methyl groups. This is supported by related reactions, such as the bromination of 2-amino-3-methyl-toluate, which occurs at the 5-position. google.com

Table 1: Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Substituent | Position | Type | Directing Influence | Preferred Target Position(s) |

|---|---|---|---|---|

| -COOH | 1 | Deactivating | meta | 3, 5 |

| -NH2 | 2 | Activating | ortho, para | 4, 6, (para to NH2 is C5) |

| -CH3 | 3 | Activating | ortho, para | 2, 4, 6 |

Reactions Involving the Carboxyl Group (–COOH)

The carboxyl group is a site for various classical carboxylic acid reactions. wikipedia.org

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction involves the protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol. For instance, reacting the parent compound with methanol (B129727) would yield methyl 2-amino-3,4-dimethylbenzoate. synquestlabs.com

Amidation: The formation of amides from this compound can be achieved through several methods. A common approach involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, for example), which then readily reacts with an amine. wikipedia.org Alternatively, direct coupling with an amine can be facilitated by coupling reagents. A patent describing the reaction of a similar compound, 2-amino-5-cyano-3-methyl benzoic acid ester, with methylamine (B109427) demonstrates the formation of a benzamide. google.com

Table 2: Examples of Esterification and Amidation Products of this compound

| Reactant | Reaction Type | Product Name |

|---|---|---|

| Methanol (CH3OH) / H+ | Esterification | Methyl 2-amino-3,4-dimethylbenzoate |

Decarboxylation, the removal of the carboxyl group, in aromatic carboxylic acids typically requires harsh conditions. For instance, benzoic acid can undergo oxidative decarboxylation to produce phenol (B47542) at high temperatures, often with the aid of copper salts. wikipedia.org This process involves the replacement of the carboxyl group with a hydroxyl group. Applying this to this compound would be expected to yield 2,3-dimethylaniline, although specific studies on this particular substrate are not prevalent.

Reactions Involving the Amino Group (–NH2)

The amino group is a nucleophilic center and can undergo a variety of important chemical transformations.

Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents like acid chlorides or acid anhydrides. google.com For example, reaction with acetyl chloride would yield 2-acetamido-3,4-dimethylbenzoic acid. This reaction is often performed in the presence of a base to neutralize the HCl byproduct. The synthesis of N-acetyl anthranilic acid derivatives by reacting the sodium salt of anthranilic acid with acetic anhydride (B1165640) is a well-documented example of this type of transformation. ijpsjournal.com

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, this method can sometimes lead to multiple alkylations. More controlled, modern methods for the N-alkylation of amino acids often utilize alcohols in the presence of specific catalysts. nih.gov These reactions can produce mono- or di-N-alkylated products. nih.gov

One of the most significant reactions of primary aromatic amines is diazotization. organic-chemistry.org The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C). organic-chemistry.orgwikipedia.org

The resulting 3,4-dimethyl-2-carboxybenzenediazonium salt is a highly valuable synthetic intermediate. wikipedia.org The diazonium group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. organic-chemistry.orgscirp.org

Table 3: Products of Diazotization and Subsequent Reactions

| Reagent(s) | Introduced Group | Product Name |

|---|---|---|

| CuCl / HCl | -Cl | 2-Chloro-3,4-dimethylbenzoic acid |

| CuBr / HBr | -Br | 2-Bromo-3,4-dimethylbenzoic acid |

| CuCN / KCN | -CN | 2-Cyano-3,4-dimethylbenzoic acid |

| H2O / H2SO4, Δ | -OH | 2-Hydroxy-3,4-dimethylbenzoic acid (3,4-Dimethylsalicylic acid) |

| KI | -I | 2-Iodo-3,4-dimethylbenzoic acid |

| HBF4, Δ | -F | 2-Fluoro-3,4-dimethylbenzoic acid |

Furthermore, the diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, in a process called azo coupling. organic-chemistry.org This reaction forms highly colored azo compounds, which are widely used as dyes. For example, coupling the diazonium salt of this compound with phenol would yield an azo dye.

Formation of Schiff Bases and Related Imines

No specific data is available in the scientific literature regarding the reaction of this compound with aldehydes or ketones to form Schiff bases or related imines.

Mechanistic Studies of Key Transformation Pathways

No mechanistic studies, such as transition state analysis or kinetic isotope effect experiments, have been published for the transformation pathways of this compound.

Transition State Analysis

There are no reports on the transition state analysis for reactions involving this compound.

Kinetic Isotope Effects

There are no documented kinetic isotope effect studies for the reactions of this compound.

Derivatives and Functionalization of 2 Amino 3,4 Dimethylbenzoic Acid

Synthesis of Amide Derivatives

The formation of an amide bond is a fundamental transformation of the carboxylic acid group. This reaction typically involves coupling the carboxylic acid with a primary or secondary amine. Direct condensation is often inefficient, necessitating the use of coupling agents or the conversion of the carboxylic acid into a more reactive intermediate. ajchem-a.com

One effective method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). ajchem-a.com In this process, the carboxylic acid is activated by the coupling agent, facilitating nucleophilic attack by the amine to form the amide. Another approach involves the use of titanium tetrachloride (TiCl₄) in a solvent like pyridine to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amide products in moderate to excellent yields. nih.gov The general reaction involves the activation of the carboxyl group, followed by nucleophilic acyl substitution by the amine. msu.edu

| Coupling Method | Reagents | Key Features |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Amine | Effective for preparing amides under ordinary temperature conditions. ajchem-a.com |

| Titanium-mediated | Titanium tetrachloride (TiCl₄), Amine, Pyridine | A general procedure for direct condensation, typically heated to 85 °C. nih.gov |

| Acid Chloride | Thionyl chloride (SOCl₂), Amine | Involves conversion of the carboxylic acid to a highly reactive acid chloride intermediate first. msu.edu |

These synthetic routes produce N-substituted amide derivatives of 2-amino-3,4-dimethylbenzoic acid, where the substituent is determined by the choice of the amine reactant.

Preparation of Esters and Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be converted into esters and other related derivatives through various established synthetic protocols.

Esters: Esterification is most commonly achieved through the Fischer-Speier esterification method. sphinxsai.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. The reaction is an equilibrium process, and high yields of the ester are obtained by using an excess of the alcohol or by removing water as it is formed. nih.gov Another method is transesterification, where an existing alkyl aminobenzoate reacts with a different alcohol in the presence of a suitable catalyst to form a new ester. google.com

Other Carboxylic Acid Derivatives: Besides esters, the carboxyl group can be transformed into other important derivatives. msu.eduuomustansiriyah.edu.iq

Acid Halides: The most common acid halides are acid chlorides, which are synthesized by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. msu.edu These acid chlorides are highly reactive intermediates used in the synthesis of amides and esters.

Acid Anhydrides: Anhydrides can be prepared from carboxylic acids, often via more reactive derivatives like acyl chlorides. msu.edu

| Derivative | Synthesis Method | Typical Reagents |

| Ester | Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) bond.edu.au |

| Ester | Transesterification | Alkyl aminobenzoate, Alcohol, Transesterification Catalyst google.com |

| Acid Chloride | Halogenation | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Acid Anhydride (B1165640) | Dehydration (often via acid chloride) | Acyl chloride, Carboxylate salt |

Development of Azo Dye Ligands and Metal Complexes from this compound

The primary amino group of this compound is a precursor for the synthesis of azo compounds. These compounds are characterized by the presence of a diazenyl (-N=N-) functional group, which links two aromatic rings. The synthesis begins with the diazotization of the amino group, where it is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt.

This highly reactive diazonium salt is then subjected to a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. ekb.eg This electrophilic aromatic substitution reaction yields a stable azo compound, which is often highly colored and referred to as an azo dye. ekb.eg

Azo dyes containing functional groups like hydroxyl (-OH) or carboxyl (-COOH) are excellent ligands for coordinating with metal ions. uomustansiriyah.edu.iq The nitrogen atoms of the azo group, along with other donor atoms, can chelate with various transition metal ions to form stable metal complexes. ekb.egasianpubs.org Studies on related aminobenzoic acid-derived azo dyes have shown the formation of complexes with metals such as Ni(II), Cu(II), and Zn(II). asianpubs.orgresearchgate.net The geometry of these complexes, often octahedral or tetrahedral, depends on the metal ion and the coordination nature of the ligand. ekb.eguomustansiriyah.edu.iq

| Metal Ion | Potential Coordination Geometry |

| Ni(II) | Octahedral asianpubs.orgresearchgate.net |

| Cu(II) | Octahedral asianpubs.orgresearchgate.net |

| Zn(II) | Octahedral, Tetrahedral ekb.egasianpubs.org |

| Cd(II) | Tetrahedral ekb.egekb.eg |

| Hg(II) | Tetrahedral ekb.eg |

Incorporation into Heterocyclic Systems

This compound, being a derivative of anthranilic acid, is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of both an amino group and a carboxylic acid group on adjacent positions of the benzene (B151609) ring allows for cyclocondensation reactions with a variety of reagents to form new rings.

A prominent application is in the synthesis of quinazolinone derivatives. For example, condensation of anthranilic acid derivatives with amides or other reagents can lead to the formation of the quinazolinone ring system. nih.gov The reaction of 3-aminoquinazolinones (derived from anthranilic acids) with aldehydes or other bifunctional reagents can lead to the creation of larger fused systems, such as triazinoquinazolinones and triazepinoquinazolinones. nih.gov

The general strategy involves reacting the amino and carboxyl groups with a molecule containing two reactive sites, leading to the formation of a new heterocyclic ring fused to the original benzene ring. For instance, reaction with formamide can lead to furo[2,3-b]pyrimidine systems when starting from a 2-aminofuran precursor. researchgate.net

| Reagent Class | Resulting Heterocyclic System |

| Amides / Acid Anhydrides | Quinazolinones |

| Aldehydes / Nitriles | Fused Pyrimidines |

| Hydrazine Hydrate | 3-Aminoquinazolinones nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 3,4 Dimethylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule. These modes are specific to the bonds and functional groups present, offering a molecular fingerprint. For 2-Amino-3,4-dimethylbenzoic acid, the spectra are dominated by vibrations from the amino (-NH₂), carboxylic acid (-COOH), methyl (-CH₃), and the substituted benzene (B151609) ring.

The interpretation of the FTIR and FT-Raman spectra involves assigning observed absorption bands to specific molecular vibrations. The expected frequencies for this compound are based on established group frequency ranges and data from similar molecules like aminobenzoic acid isomers and their derivatives. researchgate.netdaneshyari.comicm.edu.pl

Amino (-NH₂) Group Vibrations: The -NH₂ group typically exhibits symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. researchgate.net In the solid state, intermolecular hydrogen bonding can shift these bands to lower wavenumbers. Bending vibrations (scissoring) for the amino group are expected around 1650-1580 cm⁻¹. icm.edu.pl

Carboxylic Acid (-COOH) Group Vibrations: The hydroxyl (-OH) stretching of the carboxylic acid group is characterized by a very broad band in the 3300-2500 cm⁻¹ range, often overlapping with C-H stretching bands, due to strong hydrogen bonding in the dimeric form. dergipark.org.tr The carbonyl (C=O) stretching vibration is a strong, prominent band, typically found between 1710-1680 cm⁻¹ for aromatic acids in a dimeric state. icm.edu.pl The C-O stretching and O-H in-plane bending vibrations are coupled and appear as mixed bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Methyl (-CH₃) and Aromatic C-H Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The asymmetric and symmetric stretching vibrations of the methyl groups occur in the 2980-2870 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

Benzene Ring Vibrations: The C-C stretching vibrations within the aromatic ring typically produce a set of bands in the 1625-1400 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3500 - 3300 | Medium-Weak |

| Stretch (Broad) | Carboxylic Acid (-OH) | 3300 - 2500 | Strong, Broad |

| Stretch | Aromatic C-H | 3100 - 3000 | Medium-Weak |

| Asymmetric & Symmetric Stretch | Methyl (-CH₃) | 2980 - 2870 | Medium |

| Stretch | Carbonyl (C=O) | 1710 - 1680 | Strong |

| Scissoring | Amino (-NH₂) | 1650 - 1580 | Medium |

| Stretch | Aromatic C=C | 1625 - 1400 | Medium-Variable |

| In-plane Bend / C-O Stretch | Carboxylic Acid (-OH/C-O) | 1440 - 1210 | Medium |

The conformational landscape of this compound is influenced by the rotation of the amino and carboxylic acid groups relative to the benzene ring. Intramolecular hydrogen bonding between the amino group and the carboxylic acid group is possible, which would significantly influence the vibrational frequencies of the involved groups. Theoretical studies on related molecules like 2-amino-3-methylbenzoic acid and 2-amino-5-bromobenzoic acid have shown that different conformers can exist with distinct energies and, consequently, slightly different vibrational spectra. researchgate.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D NMR techniques reveal connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the two methyl groups. Based on data for analogous compounds like 2-amino-3-methylbenzoic acid and 3,4-dimethylbenzoic acid, the chemical shifts can be predicted. dergipark.org.trrsc.org

Aromatic Protons: The benzene ring has two remaining protons. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet, coupled to the proton at C5. Their chemical shifts are expected in the range of 6.5-8.0 ppm. The electron-donating amino group will shield the adjacent protons, while the electron-withdrawing carboxylic acid group will deshield them.

Methyl Protons: The two methyl groups at C3 and C4 are in different chemical environments and are expected to appear as two distinct singlets in the range of 2.1-2.4 ppm. rsc.org

Amino Protons: The -NH₂ protons typically appear as a broad singlet. The chemical shift is variable and depends on the solvent, concentration, and temperature, but can be expected in the range of 3.5-5.5 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and appears as a very broad singlet at a downfield chemical shift, typically above 10 ppm, and is often solvent-dependent.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (Aromatic) | ~6.7 - 7.2 | Doublet (d) | ~8.0 - 9.0 |

| H6 (Aromatic) | ~7.5 - 7.9 | Doublet (d) | ~8.0 - 9.0 |

| -CH₃ (at C3) | ~2.1 - 2.3 | Singlet (s) | N/A |

| -CH₃ (at C4) | ~2.2 - 2.4 | Singlet (s) | N/A |

| -NH₂ | ~3.5 - 5.5 | Broad Singlet (br s) | N/A |

| -COOH | >10 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine carbon atoms in the molecule, as they are all chemically non-equivalent. The chemical shifts are influenced by the attached substituents.

Carboxyl Carbon: The carbon of the -COOH group is the most deshielded, appearing far downfield, typically in the range of 168-173 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons will resonate in the 110-150 ppm region. The carbons attached to substituents (C1, C2, C3, C4) can be distinguished from those bearing a hydrogen atom (C5, C6). The carbon attached to the amino group (C2) is expected to be shielded, while the carbon attached to the carboxylic acid group (C1) will be deshielded.

Methyl Carbons: The two methyl carbons are expected to appear in the upfield region of the spectrum, typically between 15-22 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 168 - 173 |

| C2 (C-NH₂) | 145 - 150 |

| C4 (C-CH₃) | 140 - 145 |

| C3 (C-CH₃) | 130 - 135 |

| C6 (C-H) | 128 - 132 |

| C5 (C-H) | 115 - 120 |

| C1 (C-COOH) | 112 - 118 |

| -CH₃ (at C4) | 18 - 22 |

| -CH₃ (at C3) | 15 - 19 |

While specific 2D NMR data for this compound is not available, the expected correlations can be described based on its structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would primarily show a cross-peak between the two aromatic protons, H5 and H6, confirming their scalar coupling relationship. No other correlations are expected, as the methyl, amino, and carboxylic acid protons are not typically coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Expected cross-peaks would appear between:

H5 and C5

H6 and C6

The protons of the C3-methyl group and the C3-methyl carbon

The protons of the C4-methyl group and the C4-methyl carbon

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. Key expected correlations include:

The aromatic proton H6 would show correlations to the quaternary carbons C1, C2, and C4.

The aromatic proton H5 would show correlations to C1 and C3.

The protons of the C3-methyl group would correlate with C2, C3, and C4.

The protons of the C4-methyl group would correlate with C3, C4, and C5.

The carboxylic acid proton, if visible, might show a correlation to C1 and C2.

These combined spectroscopic techniques provide a powerful and definitive method for the structural confirmation and detailed electronic characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular formula for this compound is C₉H₁₁NO₂, yielding a molecular weight of approximately 165.19 g/mol . synquestlabs.com In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion peak (M⁺˙), which corresponds to its molecular weight.

The fragmentation pattern of this compound can be predicted based on the fragmentation of related structures like benzoic acid and other dimethylbenzoic acid isomers. docbrown.infomiamioh.edu The primary fragmentation pathways typically involve the loss of small, stable neutral molecules or radicals from the parent ion.

Key expected fragmentation steps include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. For this compound, this would result in a fragment with an m/z of [M-17]⁺. This is often a prominent peak in the mass spectra of benzoic acids. docbrown.info

Loss of a carboxyl group (-COOH): Decarboxylation can occur, leading to the loss of a 45 Da fragment and the formation of a dimethylaniline radical cation, [M-45]⁺. osti.gov

Loss of water (-H₂O): While less common for the parent ion, loss of water can occur, particularly in substituted benzoic acids, giving an [M-18]⁺ peak. miamioh.edu

Loss of a methyl radical (-•CH₃): Fragmentation of the aromatic ring can lead to the loss of a methyl group, resulting in an [M-15]⁺ ion.

The fragmentation of a related compound, 3,4-dimethylbenzoic acid, shows a prominent base peak at m/z 105, corresponding to the loss of the carboxyl group and a hydrogen, or a related rearrangement, and a significant molecular ion peak at m/z 150. nih.gov For this compound, the presence of the amino group would further influence the fragmentation, potentially leading to additional pathways involving the loss of ammonia (B1221849) or related nitrogen-containing fragments. Analysis of silyl (B83357) derivatives, a common technique for improving GC-MS analysis, shows that the primary fragments are related to the derivatizing group and the molecular ion. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 165 | [C₉H₁₁NO₂]⁺˙ (Molecular Ion) | - |

| 148 | [M - NH₃]⁺˙ | Ammonia (NH₃) |

| 147 | [M - H₂O]⁺˙ | Water (H₂O) |

| 120 | [M - COOH]⁺ | Carboxyl Radical (•COOH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like π or n) to higher energy anti-bonding orbitals (π*). The chromophores in this compound—the benzene ring, the carboxyl group, and the amino group—govern its UV-Vis absorption profile.

Electronic Transitions and Chromophore Analysis

The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, the positions and intensities of these absorption bands are modified by the attached functional groups. Both the amino (-NH₂) and carboxyl (-COOH) groups are auxochromes that interact with the π-system of the benzene ring.

Amino Group (-NH₂): As an activating group, the amino group causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene ring. This is due to the donation of its lone pair of electrons into the ring (n → π* transition).

Carboxyl Group (-COOH): This deactivating group can cause a slight hypsochromic (blue) shift.

Methyl Groups (-CH₃): These groups induce a small bathochromic shift.

The combined effect of these substituents on the benzene chromophore results in a complex spectrum. For comparison, 4-Aminobenzoic acid (PABA) shows absorption maxima around 226 nm and 278 nm in a neutral solvent like methanol (B129727). sielc.comspectrabase.com It is expected that this compound would exhibit similar absorption bands, likely shifted to slightly longer wavelengths due to the additional bathochromic effect of the two methyl groups. The solvent can also influence the spectrum; for instance, changes in pH will protonate or deprotonate the amino and carboxyl groups, altering their electronic influence on the chromophore and shifting the absorption maxima.

Table 2: Typical UV-Vis Absorption Maxima for a Related Aminobenzoic Acid

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Source |

| 4-Aminobenzoic acid | Methanol | ~226 | ~278 | sielc.comspectrabase.com |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related aminobenzoic acid derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains both hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the carbonyl oxygen and the amino nitrogen).

Carboxylic Acid Dimers: A highly probable and stable motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a classic interaction observed in the vast majority of crystalline carboxylic acids. nih.govpsu.edu

Amino Group Interactions: The amino group can participate in N-H···O hydrogen bonds, where it donates a proton to the carbonyl oxygen of a neighboring carboxylic acid dimer. researchgate.net It could also form N-H···N bonds with another amino group, though this is generally a weaker interaction.

In co-crystals of aminobenzoic acids with other molecules, these hydrogen-bonding patterns are consistently observed, forming robust supramolecular synthons that define the crystal packing. researchgate.netnih.gov

Table 3: Common Hydrogen Bond Interactions in Aminobenzoic Acid Crystal Structures

| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A, Å) |

| O-H (carboxyl) | O=C (carboxyl) | O-H···O | 2.6 - 2.7 |

| N-H (amino) | O=C (carboxyl) | N-H···O | 2.9 - 3.1 |

| N-H (amino) | N (amino) | N-H···N | 3.0 - 3.2 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to highlight different types of close contacts.

For this compound, a Hirshfeld analysis would be expected to reveal:

O···H/H···O Contacts: These would appear as prominent, bright red regions on the dₙₒᵣₘ surface, corresponding to the strong O-H···O and N-H···O hydrogen bonds. The 2D fingerprint plot would show sharp "spikes" characteristic of these interactions. nih.govresearchgate.net

H···H Contacts: Given the presence of two methyl groups and aromatic hydrogens, H···H contacts would constitute a large percentage of the total surface area, appearing as a diffuse region in the middle of the fingerprint plot. researchgate.netnih.gov

Analysis of related structures shows that O···H/H···O interactions typically account for a significant portion of the close contacts (often 20-40%), followed by H···H interactions. nih.govresearchgate.net

Table 4: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) |

| H···H | 35 - 45% |

| O···H / H···O | 20 - 40% |

| C···H / H···C | 5 - 20% |

| N···H / H···N | 5 - 15% |

Thermal Analysis Techniques (TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would be expected to show thermal stability up to its melting or decomposition point. A sharp decrease in mass would indicate decomposition. The analysis would reveal the temperature at which decomposition begins and the residual mass, if any. For many organic acids, decomposition occurs in one or more steps, often involving decarboxylation. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material. This technique reveals thermal events such as melting, crystallization, and decomposition. A DTA curve for this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would likely appear, corresponding to the energy released during oxidative decomposition.

While specific data for this compound is not available, related compounds like 2,4-dimethylbenzoic acid have a reported melting point of 127 °C, and 3,4-dimethylbenzoic acid melts at 165 °C. nih.govavantorsciences.com The melting point of the title compound would be expected within this range, and thermal decomposition would likely commence at temperatures significantly above its melting point.

Biological Activities and Biochemical Interactions of 2 Amino 3,4 Dimethylbenzoic Acid

Investigated Biological Activities

Antimicrobial Properties and Activity against Bacterial Strains

While specific studies detailing the antimicrobial activity of 2-Amino-3,4-dimethylbenzoic acid against particular bacterial strains are not prevalent in the current body of scientific literature, the broader class of aminobenzoic acid derivatives has been a subject of interest for their antimicrobial potential. Research into related compounds, such as esters and amide derivatives of para-aminobenzoic acid, has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, derivatives of para-amino salicylic acid have been synthesized and evaluated for their antimicrobial effects against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Similarly, metal complexes of 2-aminobenzoic acid have shown antibacterial activity superior to that of the parent ligand. These findings suggest that the this compound scaffold could serve as a basis for the development of new antimicrobial agents. The antimicrobial efficacy of such compounds is often attributed to their ability to interact with and disrupt bacterial cell membranes or interfere with essential metabolic pathways. uctm.edu

Enzyme Interactions and Substrate in Biochemical Assays

Direct evidence of this compound acting as a substrate or a direct inhibitor for specific enzymes in biochemical assays is limited. However, research on structurally similar compounds highlights the potential for this molecule to interact with enzymatic systems. A notable example is a derivative, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid, which has been identified as a potent and selective antagonist of the EP4 receptor, a prostaglandin E2 receptor. nih.gov This indicates that the 2,4-dimethyl-benzoic acid core can be a key structural element for interaction with receptor binding sites.

Potential in Drug Development and Therapeutic Scaffolds

The structural framework of this compound holds promise as a scaffold in drug development. Benzoic acid derivatives are recognized as important building blocks in the synthesis of new therapeutic agents, with applications ranging from anticancer to anti-inflammatory drugs. preprints.org The presence of both an amino group and a carboxylic acid group on an aromatic ring allows for versatile chemical modifications to develop a library of compounds with diverse biological activities.

The successful development of a potent EP4 antagonist from a 2,4-dimethyl-benzoic acid core for potential use in treating pain and inflammation is a testament to the therapeutic potential of this scaffold. nih.gov The ability to synthesize derivatives with improved pharmacokinetic profiles further enhances the attractiveness of this molecular backbone for medicinal chemistry. Amino acids and their derivatives are often employed in prodrug strategies to enhance properties such as solubility and bioavailability, suggesting another avenue for the application of this compound in pharmaceutical development. mdpi.com

The table below summarizes the biological activity of a key derivative, demonstrating the potential of the core structure in therapeutic applications.

| Compound | Target | Biological Activity | Potential Therapeutic Area |

| 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic Acid | Prostaglandin E2 Receptor 4 (EP4) | Antagonist | Pain, Inflammation |

Role in Biosynthesis of Neurotransmitters (e.g., Serotonin)

Based on established biochemical pathways, this compound is not involved in the biosynthesis of the neurotransmitter serotonin. The primary precursor for serotonin (5-hydroxytryptamine) in the human body is the essential amino acid L-tryptophan. nih.govsigmaaldrich.com The synthesis of serotonin from tryptophan is a two-step enzymatic process.

Hydroxylation: Tryptophan is first converted to 5-hydroxytryptophan by the enzyme tryptophan hydroxylase. This is the rate-limiting step in serotonin synthesis. sigmaaldrich.com

Decarboxylation: 5-hydroxytryptophan is then converted to serotonin by the enzyme aromatic L-amino acid decarboxylase. sigmaaldrich.com

There is no scientific evidence to suggest that this compound serves as a precursor, intermediate, or regulator in this pathway.

Synthesis of Plant Hormones (e.g., Auxin)

In the realm of plant biology, this compound is not recognized as a participant in the synthesis of the primary plant hormone auxin, indole-3-acetic acid (IAA). The major biosynthetic pathway for auxin in plants is dependent on the amino acid tryptophan. nih.govnih.gov The most well-established pathway involves two key steps:

Transamination: Tryptophan is converted to indole-3-pyruvic acid by tryptophan aminotransferases. nih.gov

Decarboxylation: Indole-3-pyruvic acid is then converted to indole-3-acetic acid by the YUCCA family of flavin monooxygenases. nih.gov

The scientific literature does not support a role for this compound in either the tryptophan-dependent or the less understood tryptophan-independent pathways of auxin biosynthesis.

Mechanisms of Biological Action (where elucidated in research)

Due to the limited number of studies focused directly on the biological activities of this compound, its specific mechanisms of action have not been elucidated. However, by examining the mechanisms of its derivatives and related compounds, potential modes of action can be inferred.

For the EP4 antagonist derivative, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid, the mechanism of action is competitive binding to the EP4 receptor. nih.gov This prevents the natural ligand, prostaglandin E2, from binding and initiating the downstream signaling cascade that contributes to inflammation and pain.

Should this compound or its derivatives be found to possess antimicrobial properties, the mechanism would likely be similar to that of other benzoic acid derivatives. These can include the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents, and the inhibition of essential enzyme systems within the bacterium. The lipophilicity of the molecule, influenced by the dimethyl groups, would play a crucial role in its ability to penetrate the bacterial cell wall and membrane.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not extensively available in the public domain. The existing research primarily identifies this compound as a valuable intermediate in the synthesis of more complex, biologically active molecules.

While direct SAR studies on its derivatives are scarce, the molecule itself has been identified as a bioactive component in natural sources. For instance, this compound has been detected in hot water extracts of safflower (Carthamus tinctorius L.) seed, which is recognized for its antioxidant properties. researchgate.netnih.gov In one analysis, its concentration was measured at 16.8 mg/g of the extract. nih.gov

The primary role of this compound in medicinal chemistry is as a precursor or building block. It is utilized in the synthesis of potential antitumor agents, such as disubstituted 9-oxo-9H-xanthene-4-acetic acids, including the vascular-disrupting agent Vadimezan (also known as DMXAA or AS-1404). drugfuture.comcjph.com.cn In these syntheses, the this compound core is modified through steps like diazotization to introduce other functional groups, ultimately leading to the final complex therapeutic agent. drugfuture.com The SAR studies reported in this context evaluate the final xanthene products, not the intermediate derivatives of this compound.

The chemical formula for this compound is C9H11NO2. iita.org It is also used as a starting material for creating novel molecular scaffolds, such as allenyl benzoxazinanones and other complex heterocyclic systems, which are of interest in pharmaceutical research. uow.edu.au

Ligand Design and Coordination Chemistry for Bioactive Complexes

Based on available scientific literature, there is no specific information regarding the use of this compound as a primary ligand in the design and synthesis of bioactive coordination complexes. Research in the field of coordination chemistry often focuses on ligands with specific chelating properties that can form stable and biologically active complexes with metal ions. While related compounds like 2-aminobenzoic acid (anthranilic acid) are known to act as ligands, similar applications for its 3,4-dimethyl derivative have not been reported.

The current body of research has not explored the potential of this compound to coordinate with metal ions to form complexes with therapeutic or diagnostic value. Therefore, details on its coordination modes, the stability of its potential metal complexes, and the biological activities of such complexes are not available.

Interdisciplinary Research and Emerging Areas

Integration with Materials Science for Novel Functional Materials

The bifunctional nature of 2-Amino-3,4-dimethylbenzoic acid, possessing both a nucleophilic amino group and a carboxylic acid group, makes it an intriguing building block for the synthesis of advanced functional materials. While direct integration of this specific molecule is an area of nascent research, the broader class of aminobenzoic acids serves as a well-established precursor for materials with tailored properties, such as polymers and metal-organic frameworks (MOFs). scientific.netnih.gov

Polymers and Composite Materials: The amino and carboxylic acid moieties allow this compound to act as a monomer in polymerization reactions. For instance, copolymers like poly(aniline-co-m-aminobenzoic acid) have been synthesized and explored for applications such as ester vapor sensors. scientific.net The incorporation of such monomers can imbue the resulting polymer with specific functionalities. Similarly, aminobenzoic acids have been used to functionalize graphene oxide, creating composite materials with enhanced electrochemical properties for applications in supercapacitors and as electrocatalysts for the oxygen reduction reaction. nih.gov The substitution pattern of this compound could offer unique steric and electronic contributions, potentially leading to polymers with novel solubility, thermal stability, or sensory capabilities.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. ekb.egnih.gov Aminobenzoic acids are excellent candidates for these organic linkers. The carboxylate group coordinates with the metal center, while the amino group can either be a secondary coordination site or remain free, providing a functional handle within the pores of the framework. frontiersin.org These amino-functionalized pores can be used for post-synthetic modification, gas adsorption, or catalysis. ekb.egresearchgate.net For example, MOFs constructed using 4-aminobenzoic acid and metal ions like lead or cadmium have been investigated for applications in water splitting and as fluorescent sensors. nih.govfrontiersin.org The specific geometry and electronic properties of this compound as a linker could lead to the formation of MOFs with unique topologies, pore environments, and catalytic or separation properties.

Table 1: Potential Applications of Aminobenzoic Acid Derivatives in Materials Science

| Material Class | Precursor Example | Potential Application | Research Finding Reference |

| Functional Polymers | m-Aminobenzoic acid | Ester Vapor Sensors | scientific.net |

| Composite Materials | 4-Aminobenzoic acid | Supercapacitors, Electrocatalysts | nih.gov |

| Metal-Organic Frameworks | 4-Aminobenzoic acid | Water Splitting, Gas Adsorption | nih.govresearchgate.net |

| Fluorescent MOFs | Amino-dicarboxylates | Chemical Sensing | frontiersin.orgresearchgate.net |

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics provides powerful tools for accelerating the discovery and characterization of novel compounds by analyzing vast chemical databases. For a molecule like this compound, these approaches can be used to identify structurally similar compounds, predict their properties, and understand structure-activity relationships (SAR).

Database Mining: Major chemical databases serve as the foundation for chemoinformatic analysis. These repositories contain extensive information on known chemical compounds, including their structures, properties, and associated scientific literature. By mining these databases, researchers can identify analogs of this compound that have been previously synthesized or studied.

Table 2: Key Chemical Databases and Identifiers for this compound

| Database/Identifier | Identifier Value for this compound | Information Provided | Reference |

| CAS Registry Number | 50419-58-4 | Unique numerical identifier for the specific chemical substance. | synquestlabs.comstarshinechemical.comcalpaclab.com |

| PubChem CID | 282450 | Aggregated information on chemical structures, properties, and biological activities. | fishersci.ca |

| InChIKey | MUOBMUYSNYMSDM-UHFFFAOYSA-N | A hashed, fixed-length character signature based on the InChI string for database searching. | |

| SMILES | CC1=C(C(=C(C=C1)C)N)C(=O)O | A line notation for describing chemical structures using short ASCII strings. |

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict properties such as receptor binding affinity, toxicity, or solubility based on calculated molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. A predictive QSAR model allows for the in silico screening of virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov The reliability of such predictions is assessed through rigorous statistical validation and the definition of an applicability domain, which ensures the model is only used for compounds similar to those in the training set. nih.govyoutube.com

Advanced Retrosynthetic Analysis for this compound and its Analogs

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as "disconnections." youtube.com For a polysubstituted benzene (B151609) derivative like this compound, the order of introducing substituents is critical due to their directing effects in electrophilic aromatic substitution reactions. pressbooks.publibretexts.org

A plausible retrosynthetic analysis for this compound begins with key functional group interconversions (FGI) and C-C/C-N bond disconnections.

Disconnection of the Amino Group (FGI): The 2-amino group can be traced back to a nitro group (-NO₂). A nitro group is a strong deactivating, meta-directing group, which is a crucial consideration. The transformation from a nitro to an amino group is a standard reduction reaction (e.g., using Sn/HCl or H₂/Pd). youtube.com This leads to the precursor 2-nitro-3,4-dimethylbenzoic acid .

Disconnection of the Carboxyl Group: The carboxylic acid group can be conceptually disconnected via an oxidation reaction of a methyl group. This is a common strategy where a methyl group serves as a precursor to a carboxylic acid (e.g., using KMnO₄). youtube.com This points to 1,2,3-trimethyl-4-nitrobenzene as the next key intermediate.

Disconnection of the Nitro Group: The nitro group is introduced via an electrophilic nitration reaction (HNO₃/H₂SO₄). The challenge lies in the regioselectivity of this step. Starting from 1,2-dimethylbenzene (o-xylene) , nitration would yield a mixture of isomers. However, starting from 3,4-dimethylaniline and protecting the amino group, one could direct subsequent reactions. A more direct route involves the nitration of 1,2,3-trimethylbenzene (hemimellitene) .

Final Precursors: The analysis leads back to simple, readily available aromatic hydrocarbons. A plausible forward synthesis could start from 1,2-dimethylbenzene (o-xylene) . A Friedel-Crafts alkylation could introduce the third methyl group, although this often suffers from poor regioselectivity. A more controlled approach might involve building the substitution pattern through a series of directed reactions.

An alternative and more advanced retrosynthetic route could involve directed ortho-metalation, where an existing functional group directs the deprotonation and subsequent functionalization of an adjacent position on the aromatic ring.

This systematic analysis allows chemists to devise multiple synthetic routes, which can then be evaluated based on factors like cost, efficiency, safety, and the availability of starting materials. libretexts.orgquimicaorganica.org

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 2-Amino-3,4-dimethylbenzoic acid in laboratory settings?

- Methodological Answer : Purity assessment typically involves a combination of physical and spectroscopic techniques. The compound's melting point (180°C) serves as a primary indicator of purity, as deviations suggest impurities . High-Performance Liquid Chromatography (HPLC) can quantify impurities by comparing retention times against standards. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H or C) confirms structural integrity by analyzing proton environments and substituent positions. For example, the absence of extraneous peaks in the aromatic region (6–8 ppm) supports purity .

Q. What are effective synthetic routes for this compound?

- Methodological Answer : Synthesis often starts with halogenation or nitration of a pre-functionalized benzoic acid precursor. A common approach involves:

Methylation : Introducing methyl groups at positions 3 and 4 via Friedel-Crafts alkylation using methyl chloride and a Lewis catalyst (e.g., AlCl).

Amination : Directing an amino group to position 2 using a Hofmann or Curtius rearrangement, followed by acid hydrolysis to yield the final product .

Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-substitution or side reactions.

Advanced Research Questions

Q. How do methyl substituent positions on the anthranilic acid core influence reactivity in nucleophilic reactions?

- Methodological Answer : Substituent position impacts steric and electronic effects. For this compound:

- The 3,4-dimethyl groups create steric hindrance, reducing accessibility to the carboxylic acid group and slowing esterification.

- Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.

Comparative studies with 3,5-dimethyl analogs (e.g., 3,5-Dimethylanthranilic acid) show distinct regioselectivity in reactions like bromination due to altered electron density distribution .

Q. What strategies resolve contradictions in biological activity data for halogenated anthranilic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Key strategies include:

- Systematic SAR Studies : Compare halogenated derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) to isolate the impact of halogen size/position on bioactivity .

- Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and mechanistic interactions (e.g., dopamine receptor modulation vs. antimicrobial activity) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic interactions between substituents and biological targets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Storage : Keep in a cool, dry place (0–6°C) away from ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Emergency Response : In case of inhalation, move to fresh air and seek medical attention with the compound's label or Safety Data Sheet (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.